3,4-二甲基苄基叠氮化物

描述

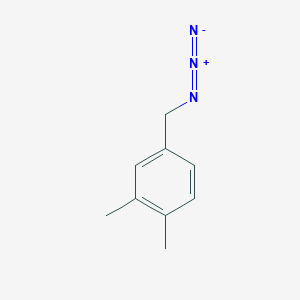

3,4-Dimethylbenzyl azide is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dimethylbenzyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环合成

3,4-二甲基苄基叠氮化物: 在合成各种杂环化合物中起着重要作用,这些杂环化合物是许多药物的核心结构。 叠氮基团参与环加成反应,与一个杂原子形成五元环,例如吡咯,以及与两个杂原子形成的环,例如吡唑和异恶唑 .

有机合成

在有机合成中,该化合物用作将叠氮基团引入有机分子中的前体。 这在合成叠氮衍生物中特别有用,这些衍生物可以进一步转化为胺、酰胺和其他含氮官能团 .

点击化学

3,4-二甲基苄基叠氮化物: 是点击化学中的关键反应物,特别是在与炔烃进行的 [3+2] 环加成反应中,形成 1,2,3-三唑。 该反应因其高产率、特异性和三唑产物的稳定性而被广泛使用 .

材料科学

包括 3,4-二甲基苄基叠氮化物 在内的叠氮化物在材料科学中用于制备具有独特性能的聚合物和涂料。 叠氮基团可以作为聚合后修饰的功能性手柄,从而产生具有定制表面功能的材料 .

药物发现

在药物发现中,3,4-二甲基苄基叠氮化物 的叠氮部分对于构建化合物库很有价值。 它允许快速组装不同的分子,从而促进寻找新的治疗剂 .

生物偶联

该化合物用于生物偶联技术,其中叠氮基团可以在铜 (I) 催化剂的存在下与炔烃标记的生物分子选择性反应,从而能够研究生物过程 .

纳米技术

3,4-二甲基苄基叠氮化物: 通过提供一种将叠氮基团连接到纳米粒子表面的方法,为纳米技术做出贡献。 这使得随后可以进行点击化学反应来对纳米粒子进行功能化 .

化学合成中的安全性和处理

虽然它本身不是应用,但包括 3,4-二甲基苄基叠氮化物 在内的叠氮化物的安全处理和合成是一个重要的研究领域。 叠氮化物可能具有爆炸性,了解它们的稳定性和反应性对于安全的实验室操作至关重要 .

作用机制

Target of Action

The primary target of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . Aromatic amines are of constant interest in the chemical community due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .

Mode of Action

3,4-Dimethylbenzyl azide interacts with its targets through a process known as intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states . The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state .

Biochemical Pathways

The biochemical pathway affected by 3,4-Dimethylbenzyl azide is the synthesis of aromatic amines . This compound serves as a potent synthetic route to a sought-after amine functionality including preparation of difficult to access and valuable heterocyclic amines . The reaction is predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .

Pharmacokinetics

The adme properties of a drug molecule are crucial for its effectiveness and bioavailability

Result of Action

The result of the action of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . These amines can be used in various applications due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylbenzyl azide can be influenced by various environmental factors. For instance, environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . These factors can affect cellular epigenetics and, hence, human health

生化分析

Biochemical Properties

3,4-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry, where it is used for labeling and tracking biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, also known as “click chemistry.” The azide group in 3,4-Dimethylbenzyl azide is highly reactive and can form stable triazole linkages with alkyne-functionalized molecules in the presence of a copper catalyst . This reaction is highly specific and does not interfere with native biological processes, making it ideal for studying complex biochemical pathways.

Cellular Effects

3,4-Dimethylbenzyl azide affects various types of cells and cellular processes. It influences cell function by participating in bioorthogonal reactions that label and track specific biomolecules within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and other biomolecules involved in these processes . For example, the incorporation of 3,4-Dimethylbenzyl azide into cellular proteins can be used to study protein-protein interactions and the dynamics of cellular signaling networks.

Molecular Mechanism

The molecular mechanism of 3,4-Dimethylbenzyl azide involves its interaction with biomolecules through azide-alkyne cycloaddition reactions. At the molecular level, this compound binds to alkyne-functionalized molecules, forming stable triazole linkages. This reaction is catalyzed by copper ions, which facilitate the formation of the triazole ring . The resulting triazole linkage is highly stable and can be used to label and track biomolecules in living cells. Additionally, 3,4-Dimethylbenzyl azide can inhibit or activate enzymes by modifying their active sites or interacting with cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethylbenzyl azide can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that 3,4-Dimethylbenzyl azide can maintain its labeling efficiency over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and potential toxicity should be carefully monitored to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of 3,4-Dimethylbenzyl azide vary with different dosages in animal models. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, 3,4-Dimethylbenzyl azide may exhibit toxic or adverse effects, such as disrupting cellular functions or inducing oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to balance the compound’s labeling efficiency and potential side effects.

Metabolic Pathways

3,4-Dimethylbenzyl azide is involved in metabolic pathways that include its incorporation into biomolecules through bioorthogonal reactions. This compound interacts with enzymes and cofactors that facilitate its incorporation into proteins, nucleic acids, and other cellular components . The metabolic flux and levels of metabolites can be affected by the presence of 3,4-Dimethylbenzyl azide, as it can alter the dynamics of biochemical pathways and the distribution of labeled biomolecules within cells.

Transport and Distribution

Within cells and tissues, 3,4-Dimethylbenzyl azide is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3,4-Dimethylbenzyl azide can be influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.

Subcellular Localization

The subcellular localization of 3,4-Dimethylbenzyl azide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of 3,4-Dimethylbenzyl azide can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution.

属性

IUPAC Name |

4-(azidomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-9(5-8(7)2)6-11-12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQKVZVSSPDKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)

![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)

![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)